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The identity of the ion channels gated by the potent calcium (Ca?*) mobilizing second
messenger, nicotinic acid adenine dinucleotide phosphate (NAADP), has been a subject of
intense research and debate. Two-pore channels (TPCs), specifically TPC1 and TPC2,
localized to the endo-lysosomal system, have emerged as leading candidates. This guide
provides an objective comparison of the experimental evidence validating TPC1 and TPC2 as
NAADP-gated channels, alongside conflicting findings, detailed experimental protocols, and
visual summaries of the key concepts.

Evidence Supporting TPCs as NAADP-gated
Channels

A substantial body of evidence supports the role of TPC1 and TPC2 as the primary channels
responsible for NAADP-induced Ca?* release from acidic organelles. This evidence is derived
from genetic loss-of-function studies, electrophysiological recordings, and pharmacological
inhibition.

Genetic ablation of TPCs has been a cornerstone in validating their role. In studies using
mouse embryonic fibroblasts (MEFs) from double knockout (Tpcn1/2-/~) mice, NAADP-
dependent Ca2* responses were completely abolished. In contrast, wild-type MEFs exhibited
robust Ca2* signals upon stimulation with a cell-permeant NAADP analog (NAADP/AM). These
signals were sensitive to agents that disrupt acidic Ca?* stores, such as bafilomycin A1 and
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Gly-Phe B-naphthylamide (GPN), confirming the lysosomal origin of the released Ca?*.
Furthermore, re-expression of wild-type TPCs in these knockout cells successfully rescued
NAADP sensitivity, whereas mutant TPCs with impaired Ca2* permeability did not.

Direct evidence for TPCs as NAADP-sensitive ion channels comes from single-channel
recordings. Patch-clamp studies on purified TPC2 reconstituted into planar lipid bilayers
demonstrated that NAADP opens TPC2 channels in a concentration-dependent manner.
Similarly, electrophysiological recordings from enlarged endo-lysosomes have shown NAADP-
dependent currents that are absent in TPC-deficient cells.

Pharmacological tools have further solidified the link between NAADP and TPCs. The
antagonist Ned-19 has been shown to block NAADP-induced Ca?* release in various cell
types. In metastatic colorectal cancer cells, for instance, the Ca2* response to NAADP was
impaired by both genetic silencing of TPC1 and treatment with Ned-19.

Conflicting Evidence and Alternative Hypotheses

Despite the compelling evidence, the role of TPCs as direct NAADP-gated channels is not
universally accepted. Some studies have failed to observe NAADP-induced currents in patch-
clamp experiments on enlarged endolysosomes from cells overexpressing TPCs. Instead,
these studies identified the lipid phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) as a potent
activator of TPCs, suggesting that TPCs are primarily Na*-selective channels.

Another point of contention is the direct binding of NAADP to TPCs. [32P]NAADP binding
assays have revealed that high-affinity NAADP binding still occurs in tissues from TPC1/2
double knockout mice, suggesting that TPCs themselves may not be the primary NAADP-
binding proteins. This has led to the hypothesis that an accessory protein binds NAADP and, in
turn, regulates TPC activity.

The following table summarizes the key arguments in this ongoing scientific discussion:
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Aspect

Evidence Supporting TPCs
as NAADP-gated Channels

Conflicting Evidence and
Alternative Hypotheses

Primary Activator

NAADP directly activates TPC
channels, leading to Caz*

release.

TPCs are primarily activated
by PI(3,5)P2. NAADP's effect

may be indirect.

lon Selectivity

TPCs are permeable to Ca?*,
and this permeability is
essential for NAADP-induced

Ca?* signals.

TPCs are predominantly Na*-

selective channels.

NAADP Binding

TPC-containing protein
complexes exhibit high-affinity
NAADP binding.

High-affinity NAADP binding
persists in TPC knockout
tissues, suggesting an

accessory binding protein.

Knockout Studies

TPC1/2 double knockout
abolishes NAADP-mediated

Caz* release.

Some studies on TPC
knockout models reported
unaffected NAADP-mediated
Caz* signals in specific cell

types like pancreatic (3-cells.

Quantitative Data Summary

The following tables present a summary of quantitative data from key studies, highlighting the

experimental conditions and observed outcomes.

Table 1: Effect of TPC Knockout on NAADP-induced Ca2* Release
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Change in
NAADP Cytosolic Ca**
Cell Type TPC Genotype . Reference
Stimulus (Compared to
WT)
Mouse
Embryonic Significantly
TPC1-/- NAADP/AM
Fibroblasts reduced
(MEFs)
Mouse
Embryonic Significantly
_ TPC2-/- NAADP/AM
Fibroblasts reduced
(MEFs)
Mouse
Embryonic
_ TPC1/2-/- NAADP/AM Abolished
Fibroblasts
(MEFs)
Bone Marrow- o
) TPC1-/-, Significantly
Derived ] )
TPC2-/-, FcyR stimulation reduced Caz*+
Macrophages )
TPC1/2-/~ signal
(BMDMs)

Table 2: Pharmacological Inhibition of NAADP-induced Ca2* Release
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Effect on
. NAADP
Cell Type Inhibitor Target . Cazt Reference
Stimulus
Release
Metastatic )
NED-19 (100 Liposomal o
Colorectal TPCs Inhibition
UM) NAADP
Cancer Cells
Wild-type NAADP o
trans-Ned-19 ) NAADP/AM Inhibition
MEFs antagonist
. GPN, -
Wild-type ] ] Acidic Caz* o
Bafilomycin NAADP/AM Inhibition
MEFs AL stores

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.
Below are protocols for key experiments used to investigate the role of TPCs as NAADP-gated

channels.

Measurement of NAADP-mediated Intracellular Caz*
Release using Fura-2 AM

This protocol describes the measurement of changes in cytosolic Ca2* concentration in
response to NAADP stimulation using the ratiometric fluorescent indicator Fura-2 AM.

o Cell Preparation:
o Seed cells on poly-D-lysine coated glass-bottom dishes and culture overnight.

o Incubate cells with 5 uM Fura-2 AM in a physiological salt solution (PSS) for 30-60
minutes at room temperature.

o Wash the cells with Fura-2 free PSS and allow for de-esterification for at least 30 minutes

prior to imaging.

e NAADP Stimulation:
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o For intracellular application, NAADP can be introduced via a patch pipette in the whole-
cell configuration. The pipette solution should contain the desired concentration of NAADP
(e.g., 100 nM).

o Alternatively, a cell-permeant analog, NAADP-AM, can be bath-applied to the cells.
e Calcium Imaging:

o Place the dish on an inverted microscope equipped for fluorescence imaging.

o Excite Fura-2 at 340 nm and 380 nm, and measure the emission at 510 nm.

o The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular
Ca?* concentration.

o Record a baseline fluorescence ratio before applying the NAADP stimulus and continue
recording to capture the resulting Ca?* transient.

Endo-lysosomal Patch-Clamp Electrophysiology

This advanced technique allows for the direct measurement of ion channel activity on the
membrane of endo-lysosomes.

o Enlargement of Endo-lysosomes:

o To make endo-lysosomes accessible for patch-clamping, they need to be enlarged. This
can be achieved by treating cells with vacuolin-1 for at least 2 hours.

« |solation of Enlarged Endo-lysosomes:

o Briefly incubate cells with a stain for acidic organelles, such as Neutral Red, for
visualization.

o Use a small-diameter glass pipette to rupture the cell membrane and carefully excise the
enlarged endo-lysosomes.

o Patch-Clamp Recording:
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o Transfer the isolated endo-lysosomes to a recording chamber.

o Using a fresh, fire-polished glass pipette, form a high-resistance seal (giga-seal) with the
membrane of an endo-lysosome.

o Establish the whole-endolysosome or excised-patch configuration.

o Record channel currents in response to voltage steps and the application of putative
channel modulators (e.g., NAADP, PI(3,5)P2) to the cytosolic side of the membrane.

[*2P]NAADP Radioligand Binding Assay

This assay is used to quantify the binding of NAADP to its putative receptors in membrane
preparations.

e Membrane Preparation:

o Homogenize cells or tissues in a suitable buffer and perform differential centrifugation to
isolate the membrane fraction containing endo-lysosomes.

e Binding Reaction:

o Incubate the membrane preparations with a low concentration of [32P]NAADP (e.g., 0.2
nM).

o For competition assays, pre-incubate the membranes with varying concentrations of
unlabeled NAADP or other competing ligands before adding [32P]NAADP.

o To determine non-specific binding, include a parallel set of reactions with a high
concentration of unlabeled NAADP (e.g., 100 uM).

e Separation and Quantification:

o Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to
separate bound from free radioligand.

o Wash the filters quickly with ice-cold buffer.
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o Quantify the radioactivity retained on the filters using a scintillation counter.

o Specific binding is calculated by subtracting the non-specific binding from the total binding.

Visualizing the Concepts

The following diagrams, generated using the DOT language, illustrate the key signaling
pathways and experimental workflows discussed in this guide.

Cell

Endo-lysosome
Exterpal Stimulus L Iy Downstream
TPC1/TPC2 Ca2* Release Ca2* Signaling
e.g., Agonist

GPCR/RTK ADPR Cyclase

Click to download full resolution via product page

Caption: NAADP Signaling Pathway.
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Experiment 2: Patch-Clamp Experiment 1: Ca?* Imaging
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Caption: TPC Validation Workflow.
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Supporting Evidence
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Caption: Logic of the TPC Debate.

¢ To cite this document: BenchChem. [Validation of TPC1 and TPC2 as NAADP-gated
Channels: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056018#validation-of-tpcl-and-tpc2-as-naadp-gated-
channels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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